molecular formula C8H5ClN2O3 B3194271 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione CAS No. 824983-79-1

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

Cat. No. B3194271
CAS RN: 824983-79-1
M. Wt: 212.59 g/mol
InChI Key: WOBAHOOLQNKVID-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, commonly known as CHQ, is a heterocyclic compound that has been extensively studied due to its potential biomedical applications. It is a derivative of the quinazoline family and has been found to possess a range of biological activities, such as anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Chemical Synthesis

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is used as a precursor in chemical synthesis. Kafka et al. (2011) demonstrated its use in the Copper(I)-Catalyzed [3 + 2] Cycloaddition reaction to produce 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Klásek et al. (2020) explored its reaction with isothiocyanic acid to form various compounds, highlighting its versatility in chemical reactions (Klásek et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione have shown potential in various applications. Colotta et al. (2012) discovered that its derivatives, particularly with a trifluoromethyl group, increased affinity and selectivity for AMPA and kainate receptors, indicating potential in neurological disorders treatment (Colotta et al., 2012). Tran et al. (2004) synthesized a series of these compounds showing significant antibacterial activity, representing a novel class of DNA gyrase inhibitors (Tran et al., 2004).

Oncology Research

Falsini et al. (2017) explored its use as a scaffold to develop inhibitors of tumor-associated human carbonic anhydrases IX and XII. This research points towards its potential application in cancer therapy (Falsini et al., 2017).

HIV Research

Gao et al. (2019) designed and synthesized derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, showcasing its potential in HIV treatment (Gao et al., 2019).

properties

IUPAC Name

5-chloro-3-hydroxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBAHOOLQNKVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658686
Record name 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

CAS RN

824983-79-1
Record name 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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